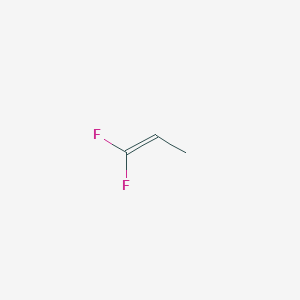
1,1-Difluoropropene
Vue d'ensemble
Description
1,1-Difluoropropene is a chemical compound with the molecular formula C3H4F2 . It has an average mass of 78.061 Da and a mono-isotopic mass of 78.028107 Da .
Molecular Structure Analysis
The molecular structure of 1,1-Difluoropropene includes a total of 8 bonds . The structure is based on structures generated from information available in ECHA’s databases .Physical And Chemical Properties Analysis
1,1-Difluoropropene has a density of 0.9±0.1 g/cm3, a boiling point of -32.3±8.0 °C at 760 mmHg, and a vapor pressure of 5225.1±0.0 mmHg at 25°C . It has an enthalpy of vaporization of 21.3±3.0 kJ/mol and a flash point of -62.7±6.3 °C . The index of refraction is 1.316, and the molar refractivity is 16.2±0.3 cm3 .Relevant Papers One relevant paper is “Barrier Studies in the Halopropenes. II. Microwave Spectra, Molecular Structure, Dipole Moment, and the Barrier to Internal Rotation of the Methyl Group in 1,1‐Difluoropropene” published in The Journal of Chemical Physics . The paper discusses the synthesis and characterization of 1,1-Difluoropropene, including the study of the 19 F and H nuclear magnetic resonance spectra, infrared spectra, and mass spectra .
Applications De Recherche Scientifique
Molecular Structure and Barrier Studies
1,1-Difluoropropene has been explored for its molecular structure and characteristics. Weiss, Beak, and Flygare (1967) synthesized and characterized 1,1‐Difluoropropene, analyzing its nuclear magnetic resonance spectra, infrared spectra, and mass spectra. They determined the barrier to internal rotation of the methyl group using rotational spectra, providing insights into molecular interactions and structure (Weiss, Beak, & Flygare, 1967).
Electrolyte Additives in Lithium-Ion Batteries
Kubota et al. (2012) investigated 1,1-difluoro-1-alkenes, including 1,1-difluoropropene, as electrolyte additives for lithium-ion batteries. This research focused on their ability to induce solid electrolyte interphase (SEI) formation, crucial for battery performance (Kubota et al., 2012).
Deoxyfluorination of Carboxylic Acids
In 2021, Wang et al. used 1,1-difluoropropene derivatives in the deoxyfluorination of carboxylic acids to produce acyl fluorides. This method was noted for its efficiency and versatility in transforming various types of carboxylic acids (Wang et al., 2021).
Development of Fluorinated Compounds
Carbonnel et al. (2019) discussed the interest in the CF2Me residue, for which 1,1-difluoropropene can be a precursor. Such fluorinated compounds are significant in pharmaceutical and agrochemical industries. This research highlighted methodologies for direct 1,1-difluoroethylation of molecules (Carbonnel et al., 2019).
Synthesis of Difluoromethylene-Containing Heterocycles
Fujita et al. (2016) achieved the synthesis of difluoromethylene-containing heterocycles through palladium-catalyzed 1,1-difluoroallylation. This process is significant for the development of complex organic molecules with potential applications in various fields (Fujita et al., 2016).
Synthesis of gem-Difluorinated Cyclopropanes
Wang et al. (2011) discussed the synthesis of gem-difluorinated cyclopropanes using 1,1-difluoropropene derivatives. This synthesis is crucial for producing biologically active molecules with enhanced properties (Wang et al., 2011).
Propriétés
IUPAC Name |
1,1-difluoroprop-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F2/c1-2-3(4)5/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLIEGBCOUQKHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334558 | |
| Record name | 1,1-Difluoropropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Difluoropropene | |
CAS RN |
430-63-7 | |
| Record name | 1,1-Difluoropropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]morpholine](/img/structure/B3031437.png)

![Bicyclo[2.2.2]octane-2-carboxylic acid, ethyl ester](/img/structure/B3031440.png)
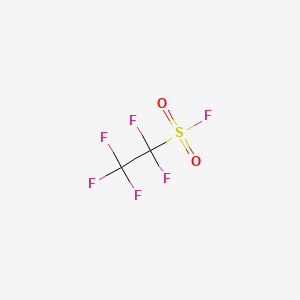
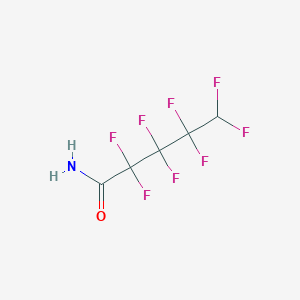
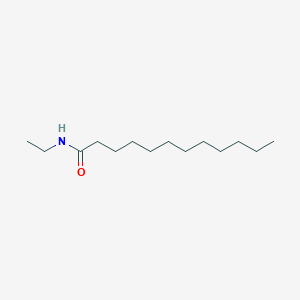
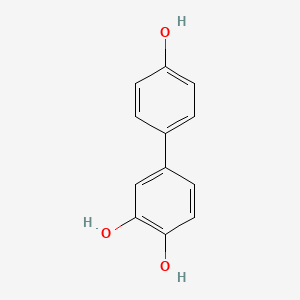
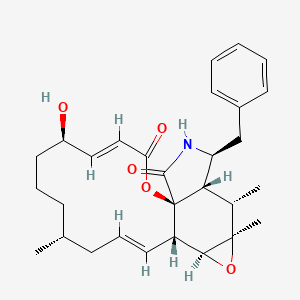
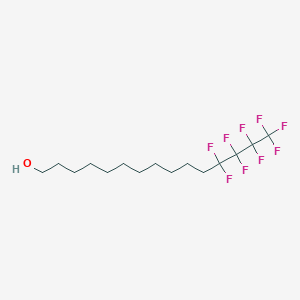
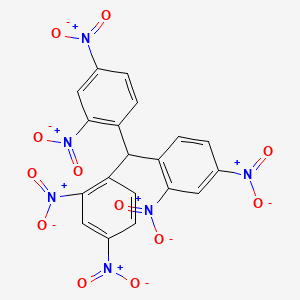
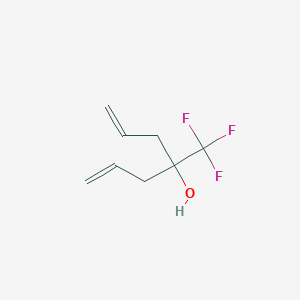
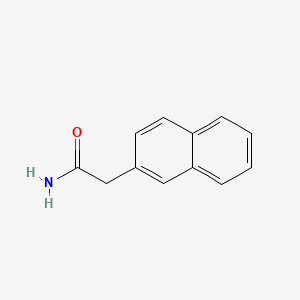
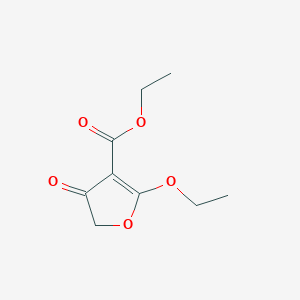
![2-[(4-Chlorophenyl)sulfonyl]acetamide](/img/structure/B3031458.png)